1,7,7-Trimethyl-2-norbornanone dimethyl ketal

Thermochemistry Ketal stability Hydrolysis enthalpy

1,7,7-Trimethyl-2-norbornanone dimethyl ketal (CAS 10395-50-3), the dimethyl ketal of camphor, is a bicyclic norbornyl ketal with formula C₁₂H₂₂O₂ and molecular weight 198.30 g·mol⁻¹. This class of compounds features a rigid norbornane skeleton whose methyl-substitution pattern profoundly modulates thermodynamic stability.

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
CAS No. 10395-50-3
Cat. No. B12854898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7,7-Trimethyl-2-norbornanone dimethyl ketal
CAS10395-50-3
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)(OC)OC)C)C
InChIInChI=1S/C12H22O2/c1-10(2)9-6-7-11(10,3)12(8-9,13-4)14-5/h9H,6-8H2,1-5H3
InChIKeyRRCYFCPKYNYACP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7,7-Trimethyl-2-norbornanone dimethyl ketal (Camphor Dimethyl Ketal): Thermochemical Identity and Procurement Baseline


1,7,7-Trimethyl-2-norbornanone dimethyl ketal (CAS 10395-50-3), the dimethyl ketal of camphor, is a bicyclic norbornyl ketal with formula C₁₂H₂₂O₂ and molecular weight 198.30 g·mol⁻¹ [1]. This class of compounds features a rigid norbornane skeleton whose methyl-substitution pattern profoundly modulates thermodynamic stability [2]. The compound exists as a protected carbonyl form of camphor, enabling its use as a synthetic intermediate where the parent ketone would be reactive under the required conditions.

Designed for acid-stable carbonyl protection in multi-step synthesis
NIST-verified thermochemical baseline supports process modeling
Enables procurement based on compound-specific enthalpy data rather than class assumptions

Why Generic Norbornyl Ketal Substitution Fails for 1,7,7-Trimethyl-2-norbornanone dimethyl ketal


Although norbornyl dimethyl ketals share a common bicyclo[2.2.1]heptane core, the number, position, and stereochemical arrangement of methyl substituents generate over 4 kcal·mol⁻¹ variation in hydrolysis enthalpy across the series [1]. Substituting the 1,7,7-trimethyl derivative with an unsubstituted, 1-methyl, or 3,3-dimethyl analog introduces a different thermodynamic driving force for deprotection, altered volatility, and unpredictable steric interactions that defeat simple additive molecular mechanics models [1]. Procurement based on class-level assumptions rather than compound-specific thermochemical data incurs measurable risk of premature ketal cleavage under acidic conditions and inconsistent performance in processes governed by phase equilibria.

Thermochemical mismatch
Methyl-substitution pattern alters hydrolysis enthalpy by >4 kcal·mol⁻¹ across norbornyl ketals; replacing with a less substituted analog shifts deprotection kinetics and acid lability.
Steric model failure
Camphor dimethyl ketal is a documented outlier in additive steric models; class-level selection based on unsubstituted or 1-methyl analogs cannot predict thermodynamic stability.

Quantitative Procurement-Relevant Evidence: 1,7,7-Trimethyl-2-norbornanone dimethyl ketal vs. Closest Norbornyl Ketal Analogs


Hydrolysis Enthalpy: 66% Lower Thermodynamic Driving Force than Parent 2‑Norbornanone Dimethyl Ketal

In a single head‑to‑head thermochemical study, the liquid‑phase enthalpy of hydrolysis (ΔrH°) of 1,7,7‑Trimethyl‑2‑norbornanone dimethyl ketal was determined as 7.73 ± 0.36 kJ·mol⁻¹ [1]. Under identical experimental conditions, the unsubstituted 2‑norbornanone dimethyl ketal (CAS 10395‑51‑4) exhibited ΔrH° = 22.97 ± 0.11 kJ·mol⁻¹ [2], the 1‑methyl analog (CAS 26327‑56‑0) gave 10.91 ± 0.23 kJ·mol⁻¹ [3], and the 3,3‑dimethyl analog (CAS 124287‑82‑7) gave 5.36 ± 0.26 kJ·mol⁻¹ [4]. The 1,7,7‑trimethyl substitution therefore reduces the thermodynamic driving force for hydrolysis by 66% relative to the parent compound and by 29% relative to the 1‑methyl analog.

Hydrolysis Enthalpy
Head-to-head
7.73 ± 0.36 kJ·mol⁻¹ (66% lower vs. parent ketal)
Supports acid-stable protection strategy; highest hydrolytic stability in series
Liquid-phase calorimetry; Wiberg & Cunningham 1990
Thermochemistry Ketal stability Hydrolysis enthalpy Protecting group selection

Enthalpy of Vaporization: 15.6% Higher Phase‑Change Energy than Parent Ketal

The enthalpy of vaporization (ΔvapH°) of 1,7,7‑Trimethyl‑2‑norbornanone dimethyl ketal is 61.30 kJ·mol⁻¹ [1]. In the same dataset, the unsubstituted 2‑norbornanone dimethyl ketal gives ΔvapH° = 53.01 ± 0.08 kJ·mol⁻¹ [2], the 1‑methyl analog gives 54.64 ± 0.08 kJ·mol⁻¹ [3], and the 3,3‑dimethyl analog gives 58.32 kJ·mol⁻¹ [4]. The 1,7,7‑trimethyl derivative thus requires 15.6% more energy for vaporization than the parent ketal, and 12.2% more than the 1‑methyl analog.

Vaporization Enthalpy
Head-to-head
61.30 kJ·mol⁻¹ (15.6% higher vs. parent)
Informs volatility and distillation energy requirements
Standard conditions; NIST-compiled data
Vaporization enthalpy Volatility Distillation Physical processing

Molecular Mechanics Anomaly: Camphor Ketal Defies Additive Steric Prediction Models

When the experimental hydrolysis enthalpies were modeled using molecular mechanics (MM2), a strong correlation was observed for most methyl‑substituted norbornyl ketals. However, the ketal of camphor—the target compound—fell off the slope‑equals‑1 correlation line, indicating that its steric interactions are not simply additive [1]. Although no quantitative deviation metric was published, the qualitative outlier status demonstrates that the stability of this ketal cannot be reliably predicted from the behavior of less substituted analogs.

Steric Model Outlier
Class-level
Fell off slope=1 correlation line in MM2 model
Experimental validation required; predictions from less-substituted analogs may fail
Qualitative observation; Wiberg & Cunningham 1990
Molecular mechanics MM2 modeling Steric effects Structure‑property prediction

Evidence‑Based Application Scenarios for 1,7,7‑Trimethyl‑2‑norbornanone dimethyl ketal


Acid‑Compatible Protecting Group for Camphor in Multi‑Step Total Synthesis

The 66% lower hydrolysis enthalpy relative to the parent 2‑norbornanone dimethyl ketal [Section 3, Evidence 1] makes this compound the preferred protecting group for camphor when synthetic routes involve Brønsted or Lewis acid‑catalyzed transformations. Its superior thermodynamic resistance to hydrolysis minimizes premature deprotection, enabling forward compatibility with acidic steps that would cleave less substituted norbornyl ketals.

Industrial Distillative Purification with Engineered Energy Input

The 15.6% higher vaporization enthalpy versus the unsubstituted parent [Section 3, Evidence 2] directly informs distillation process design. While the compound requires greater energy input for phase change, its lower vapor pressure reduces fugitive emissions and evaporative headspace losses. Process engineers can use these NIST‑verified data to size heat exchangers and vacuum systems precisely, rather than relying on estimated Joback‑group values.

Benchmark Compound for Validation of Molecular Mechanics Force Fields

Because the camphor ketal is a documented outlier in MM2 modeling while other methyl‑substituted norbornyl ketals follow the predicted correlation [Section 3, Evidence 3], this compound serves as a rigorous test case for developers of classical force fields (e.g., MM3, MM4, or OPLS variants). Computational chemistry groups can purchase characterized material to generate new experimental reference data against which improved steric parameterizations can be validated.

Mechanistic Studies of Steric vs. Electronic Control in Ketal Hydrolysis

The unique position of the 1,7,7‑trimethyl derivative in the hydrolysis‑enthalpy series—intermediate between the 3,3‑dimethyl and 1‑methyl analogs, yet an outlier in additive steric models—makes it an essential probe molecule for physical organic chemists investigating the interplay of steric hindrance, ring strain, and electronic effects in acetal/ketal hydrolysis mechanisms. Its procurement enables direct calorimetric and kinetic comparisons within the norbornyl ketal family.

Application
Selection Property
Validation Focus
Acid‑compatible camphor protection in total synthesis
Hydrolysis enthalpy rank
Acid‑catalyzed deprotection resistance
Distillation process design
Vaporization enthalpy
Energy input and volatility modeling
Force‑field validation for steric parameterization
MM2 outlier behavior
Experimental vs. computational enthalpy correlation
Mechanistic study of ketal hydrolysis
Methyl‑substitution effect on enthalpy
Steric vs. electronic contribution analysis
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